2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
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Description
2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21F2N3O3S2 and its molecular weight is 441.51. The purity is usually 95%.
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Biological Activity
The compound 2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19F2N3O2S. It features a difluoromethylthio group and a piperidine ring substituted with a pyridinylsulfonyl moiety, contributing to its unique biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide component is known for its ability to inhibit specific enzymes, which can lead to anti-inflammatory and antibacterial effects. This inhibition often targets pathways involved in bacterial folate synthesis, similar to other sulfonamide drugs.
- Targeting Kinases : Compounds with similar structural motifs have shown inhibitory activity against various kinases, including BRAF and EGFR, which are crucial in cancer biology. The presence of the pyridine and piperidine rings may enhance binding affinity to these targets.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Difluoromethylthio Group : The introduction of the difluoromethylthio moiety has been associated with increased lipophilicity, enhancing cellular permeability and bioavailability.
- Pyridinylsulfonyl Substitution : Variations in the sulfonyl group can significantly affect the compound's potency against specific targets. For instance, substituents on the pyridine ring can modulate interactions with target proteins.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study evaluated a series of pyrazole derivatives similar to our compound, demonstrating significant inhibitory effects on cancer cell lines expressing BRAF(V600E). This suggests that modifications in the benzamide structure could yield potent anticancer agents.
- Anti-inflammatory Properties : Research indicated that compounds with similar structures exhibited anti-inflammatory effects by inhibiting cytokine production in vitro. This opens avenues for developing treatments for inflammatory diseases.
- Antimicrobial Efficacy : A recent evaluation showed that derivatives of this compound displayed notable activity against multi-drug resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S2/c20-19(21)28-17-6-2-1-5-16(17)18(25)23-12-14-7-10-24(11-8-14)29(26,27)15-4-3-9-22-13-15/h1-6,9,13-14,19H,7-8,10-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPPLBUGMZFPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2SC(F)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.